molecular formula C21H23N3O3 B2945243 N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 361182-53-8

N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2945243
CAS RN: 361182-53-8
M. Wt: 365.433
InChI Key: BCUBXOZIRJFLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phase II Study of CI-921 in Non-Small Cell Lung Cancer

CI-921, a compound with a somewhat similar chemical structure, was investigated for its efficacy against non-small cell lung cancer. This study highlights the potential of such compounds in cancer treatment, indicating a broader interest in chemically related compounds for therapeutic purposes (Harvey et al., 1991).

Pharmacokinetics and Metabolism of Anticonvulsant D2624

D2624, another compound with similarities in its molecular structure, was studied for its pharmacokinetics and metabolism in both rats and humans. This research provides valuable insights into how such compounds are processed by the body, which is critical for the development of new drugs (Martin et al., 1997).

Metabolism and Disposition of a GABA Receptor Partial Agonist

The metabolism and disposition of a GABA receptor partial agonist were studied, showing the compound's transformation through oxidative deamination and other pathways. This research underscores the importance of understanding the metabolic pathways of similar compounds for their safe and effective use in medicine (Shaffer et al., 2008).

Exposure to Phenolic and Methoxylated Organohalogen Contaminants

A study on the dietary exposure to phenolic and methoxylated organohalogen contaminants in Japan examined their concentrations in breast milk and serum. This research is critical for understanding the environmental and health impacts of chemical contaminants, including those chemically related to the compound (Fujii et al., 2014).

Novel Psychoactive Substances Identification

The identification and quantification of novel psychoactive substances, including 25B-NBOMe and 4-CMC, in biological material, demonstrate the importance of analytical methods in detecting and understanding the effects of new compounds on human health (Wiergowski et al., 2017).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-12-6-5-7-17(13(12)2)23-20(25)18-14(3)22-21(26)24-19(18)15-8-10-16(27-4)11-9-15/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUBXOZIRJFLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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